molecular formula C6H3Cl5N2 B12443561 1,1,2-Trichloro-2-(2,3-dichlorophenyl)hydrazine CAS No. 30332-27-5

1,1,2-Trichloro-2-(2,3-dichlorophenyl)hydrazine

Cat. No.: B12443561
CAS No.: 30332-27-5
M. Wt: 280.4 g/mol
InChI Key: NVHCTNQRQRIWLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,2-Trichloro-2-(2,3-dichlorophenyl)hydrazine is a chemical compound with the molecular formula C6H3Cl5N2 and a molecular weight of 280.366 g/mol It is known for its unique structure, which includes multiple chlorine atoms attached to a phenyl ring and a hydrazine group

Preparation Methods

The synthesis of 1,1,2-Trichloro-2-(2,3-dichlorophenyl)hydrazine typically involves the reaction of 2,3-dichlorophenylhydrazine with trichloroacetaldehyde under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a catalyst like hydrochloric acid to facilitate the reaction. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high yield.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

1,1,2-Trichloro-2-(2,3-dichlorophenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding chlorinated derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for these reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce chlorinated anilines.

Scientific Research Applications

1,1,2-Trichloro-2-(2,3-dichlorophenyl)hydrazine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of chlorinated aromatic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1,1,2-Trichloro-2-(2,3-dichlorophenyl)hydrazine involves its interaction with cellular components, leading to various biological effects. The compound can form reactive intermediates that interact with DNA, proteins, and other biomolecules, potentially leading to cell death or inhibition of cell growth. The specific molecular targets and pathways involved are still under investigation, but it is believed that the compound’s chlorinated structure plays a key role in its biological activity.

Comparison with Similar Compounds

1,1,2-Trichloro-2-(2,3-dichlorophenyl)hydrazine can be compared with other chlorinated hydrazines and phenylhydrazines:

The uniqueness of this compound lies in its specific chlorinated structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

30332-27-5

Molecular Formula

C6H3Cl5N2

Molecular Weight

280.4 g/mol

IUPAC Name

1,1,2-trichloro-2-(2,3-dichlorophenyl)hydrazine

InChI

InChI=1S/C6H3Cl5N2/c7-4-2-1-3-5(6(4)8)12(9)13(10)11/h1-3H

InChI Key

NVHCTNQRQRIWLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N(N(Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.